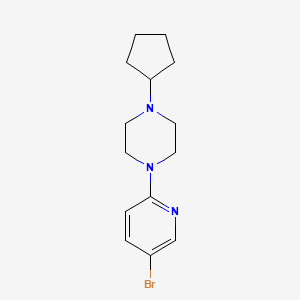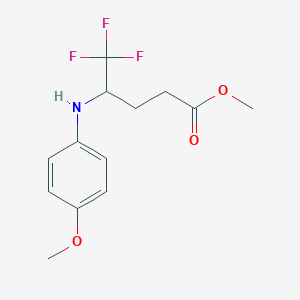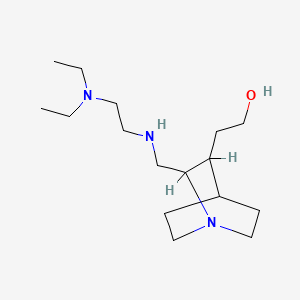
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine ring, which is a bicyclic amine, and an ethanol group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and ethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinuclidine derivatives.
Scientific Research Applications
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)ETHANOL: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(DIETHYLAMINO)ETHANOL: Lacks the quinuclidine ring, making it less complex.
3-QUINUCLIDINOL: Contains the quinuclidine ring but lacks the diethylaminoethyl group.
Uniqueness
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is unique due to its combination of a quinuclidine ring and a diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63716-81-4 |
|---|---|
Molecular Formula |
C16H33N3O |
Molecular Weight |
283.45 g/mol |
IUPAC Name |
2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol |
InChI |
InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3 |
InChI Key |
RIIKPLGIMDVDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1C(C2CCN1CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


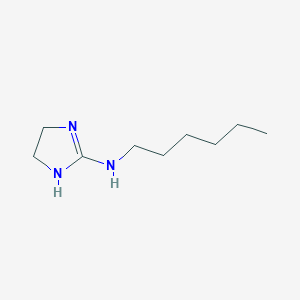
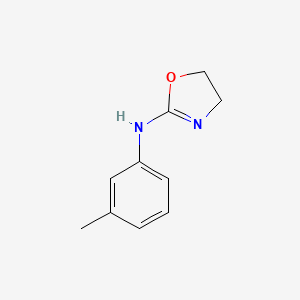
![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)

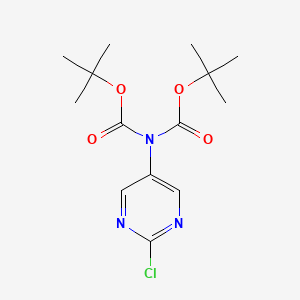
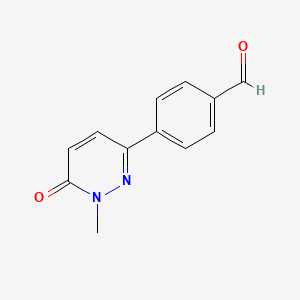
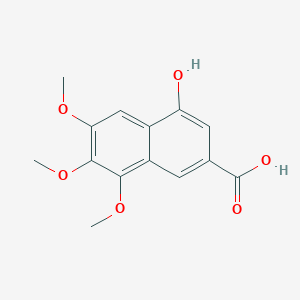
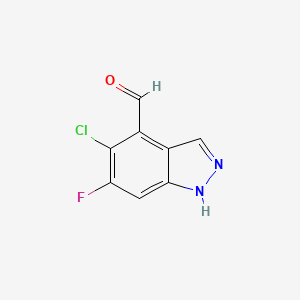

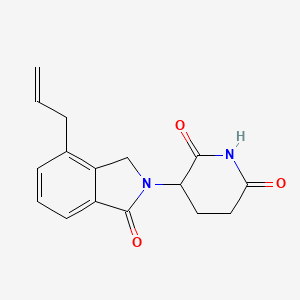
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
